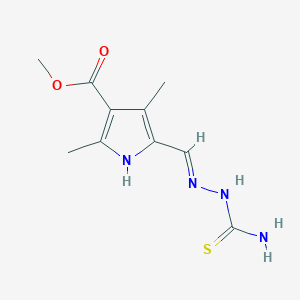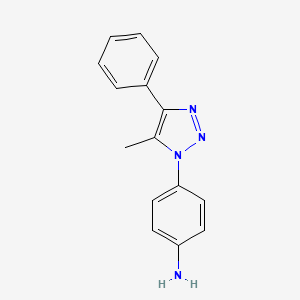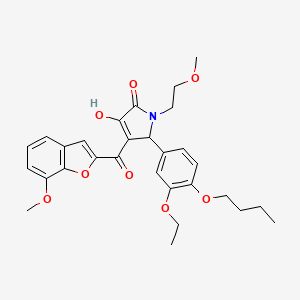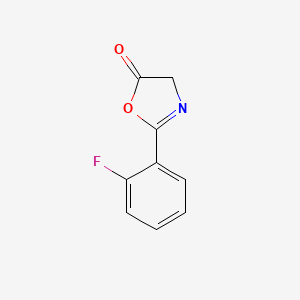
2-(2-fluorophenyl)oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenyl)oxazol-5(4H)-one is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the fluorophenyl group at the 2-position of the oxazole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluorobenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole-5-carboxylic acids.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
Oxidation: Oxazole-5-carboxylic acids.
Reduction: Saturated heterocycles.
Substitution: Various substituted oxazoles depending on the reagents used.
Scientific Research Applications
2-(2-fluorophenyl)oxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)oxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity towards specific targets, while the oxazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-oxazol-5(4H)-one: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-(4-fluorophenyl)oxazol-5(4H)-one: Fluorine atom is positioned differently, affecting its electronic and steric properties.
2-(2-chlorophenyl)oxazol-5(4H)-one: Chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
Uniqueness
2-(2-fluorophenyl)oxazol-5(4H)-one is unique due to the presence of the fluorine atom at the 2-position of the phenyl ring, which can significantly influence its chemical behavior and interactions. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.
Properties
CAS No. |
105669-20-3 |
|---|---|
Molecular Formula |
C9H6FNO2 |
Molecular Weight |
179.15 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C9H6FNO2/c10-7-4-2-1-3-6(7)9-11-5-8(12)13-9/h1-4H,5H2 |
InChI Key |
BZLDRIWGGRVVOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC(=N1)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Aminobenzo[d]oxazole-2-carbaldehyde](/img/structure/B15209846.png)
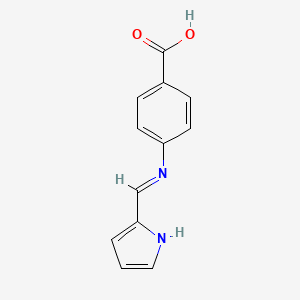
![5-[4-Acetamidophenoxy]-8-amino-6-methoxyquinoline](/img/structure/B15209860.png)
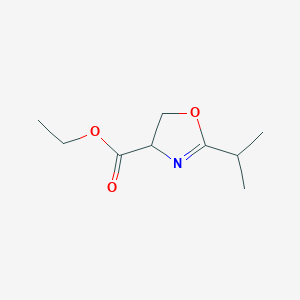
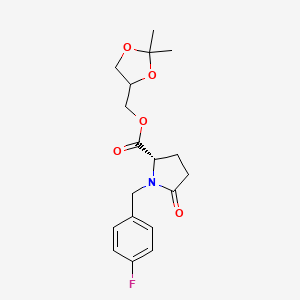

![5-Benzyl-5H-thieno[2,3-c]pyrrole](/img/structure/B15209884.png)
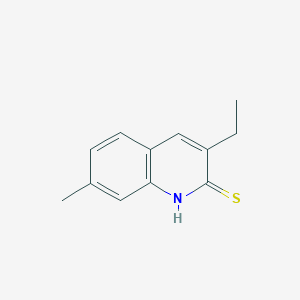


![1H-Pyrrole-2,5-dione, 1-[(4-nitrophenyl)amino]-](/img/structure/B15209919.png)
